molecular formula C8H6ClF2NO B2387406 6-Chloro-2,4-difluoro-3-methylbenzamide CAS No. 2415751-80-1

6-Chloro-2,4-difluoro-3-methylbenzamide

Cat. No.: B2387406
CAS No.: 2415751-80-1
M. Wt: 205.59
InChI Key: VWFKBBRDTUDPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,4-difluoro-3-methylbenzamide is a chemical compound with the molecular formula C₈H₆ClF₂NO and a molecular weight of 205.59 g/mol . This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,4-difluoro-3-methylbenzamide typically involves the reaction of 6-chloro-2,4-difluoro-3-methylbenzoic acid with ammonia or an amine under suitable conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,4-difluoro-3-methylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

6-Chloro-2,4-difluoro-3-methylbenzamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2,4-difluoro-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,4-difluoro-3-methylbenzamide is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzamide core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

IUPAC Name

6-chloro-2,4-difluoro-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO/c1-3-5(10)2-4(9)6(7(3)11)8(12)13/h2H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFKBBRDTUDPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Cl)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.